2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-isopropoxyphenyl)acetamide
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Overview
Description
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-isopropoxyphenyl)acetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as an acetamide group linked to an isopropoxyphenyl moiety. Its distinct structure makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-isopropoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving halogenation and trifluoromethylation.
Introduction of the Acetamide Group: The acetamide group is introduced through a nucleophilic substitution reaction, where the pyridine derivative reacts with an appropriate acetamide precursor under controlled conditions.
Attachment of the Isopropoxyphenyl Moiety: The final step involves the coupling of the isopropoxyphenyl group to the acetamide derivative, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-isopropoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation may produce a corresponding ketone or aldehyde .
Scientific Research Applications
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-isopropoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Agricultural Chemistry: The compound is used in the development of agrochemicals, such as herbicides and insecticides.
Material Science: Its unique structural properties make it useful in the design of advanced materials with specific electronic or optical characteristics.
Biological Studies: The compound is employed in biological research to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-isopropoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chlorine substituents on the pyridine ring enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate certain pathways, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile: This compound shares a similar pyridine core but differs in the functional groups attached to it.
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another related compound with a similar pyridine ring but different substituents.
Uniqueness
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-isopropoxyphenyl)acetamide is unique due to its combination of trifluoromethyl, chlorine, and isopropoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-propan-2-yloxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2O2/c1-10(2)25-13-5-3-4-12(7-13)23-16(24)8-15-14(18)6-11(9-22-15)17(19,20)21/h3-7,9-10H,8H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQVWGSQSLWVOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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